BMS-779788 is a synthetic compound classified as a potent agonist of the Liver X Receptor beta, which plays a critical role in lipid metabolism and homeostasis. This compound has garnered interest in pharmacological research due to its potential therapeutic applications in conditions related to cholesterol and lipid disorders. It is known for its ability to modulate gene expression linked to cholesterol metabolism, making it a candidate for further exploration in drug development.
BMS-779788 was identified through high-throughput screening methods aimed at discovering new compounds that activate the Liver X Receptor pathway. The compound is cataloged under the Chemical Abstracts Service number 918348-67-1 and has been referenced in various scientific literature, including studies focused on its pharmacodynamics and safety profiles in clinical settings .
BMS-779788 belongs to the class of imidazole derivatives and is specifically categorized as a selective agonist for the Liver X Receptor beta. This classification is significant because it highlights the compound's mechanism of action and its potential effects on lipid regulation within biological systems .
The synthesis of BMS-779788 involves multiple steps starting from commercially available materials. Key steps include:
The final product is purified through crystallization processes to ensure high purity levels suitable for biological testing.
The synthesis typically employs standard organic chemistry techniques, including reflux conditions, chromatography for purification, and analytical methods such as nuclear magnetic resonance spectroscopy for structural confirmation.
BMS-779788's molecular structure can be represented by its chemical formula, which reveals its complex arrangement of atoms, including an imidazole ring and various substituents that influence its biological activity.
BMS-779788 can undergo several chemical reactions:
BMS-779788 functions by activating the Liver X Receptor beta, leading to a series of downstream effects:
BMS-779788 is characterized by:
Key chemical properties include:
BMS-779788 has several scientific applications:
Liver X Receptors (LXRα and LXRβ) are nuclear hormone receptors that function as master regulators of cellular cholesterol homeostasis. LXRα (NR1H3) is predominantly expressed in metabolically active tissues such as the liver, intestine, and macrophages, while LXRβ (NR1H2) exhibits ubiquitous expression [7] [8]. Upon activation by oxysterols or synthetic ligands, these receptors form heterodimers with retinoid X receptors (RXRs) and bind to LXR response elements (LXREs) in target gene promoters. This transcriptional activation drives a cascade of genes essential for Reverse Cholesterol Transport (RCT):
By coordinating these processes, LXRs promote the net movement of excess cholesterol from atherosclerotic plaques to the liver for elimination, positioning them as high-value targets for atherosclerosis drug development [7] [8].
Despite their therapeutic potential, first-generation pan-LXR agonists (e.g., T0901317, GW3965) induce severe adverse metabolic effects via LXRα activation in the liver:
Table 1: Adverse Effects of Pan-LXR Agonists vs. BMS-779788
Parameter | T0901317 (Pan-Agonist) | BMS-779788 (Partial β-Selective) | Improvement Factor |
---|---|---|---|
Plasma Triglyceride Elevation | High (EC₅₀ ≈ 21 nM) | Low (EC₅₀ ≈ 610 nM) | 29-fold reduction |
LDL Cholesterol Increase | Significant | Moderate | 12-fold reduction |
Hepatic Triglyceride Accumulation | Severe | Dose-dependent (minimal at ≤10 mpk) | >10-fold separation |
These effects have halted the clinical development of pan-agonists, necessitating strategies to dissociate beneficial RCT from harmful lipogenesis [1] [4] [7].
Genetic studies reveal that LXRβ activation suffices for RCT and anti-atherogenic effects, while LXRα drives lipogenesis. Mice lacking LXRα exhibit minimal triglyceride elevation when treated with pan-agonists but retain macrophage cholesterol efflux and atherosclerosis protection via LXRβ [7] [8]. This underpins the therapeutic rationale for BMS-779788:
Table 2: In Vitro and In Vivo Pharmacology of BMS-779788
Parameter | Value | Experimental Context |
---|---|---|
LXRβ Binding (Kᵢ) | 14 nM | Competitive binding assay |
LXRα Binding (Kᵢ) | 68 nM | Competitive binding assay |
ABCA1 Induction (Whole Blood EC₅₀) | 1.2 μM (55% efficacy) | Human whole blood assay |
In Vivo Target Gene Induction (EC₅₀) | 610 nM (blood) | Cynomolgus monkey model |
Biliary Cholesterol Increase | Dose-dependent | Nonhuman primates |
In cynomolgus monkeys, BMS-779788 induced ABCA1/ABCG1 in blood with an EC₅₀ of 610 nM but was 29-fold less potent than T0901317 at elevating plasma triglycerides. This widened therapeutic window validates partial LXRβ agonism as a strategy to harness atheroprotective RCT without dyslipidemia [2] [4] [9]. Additionally, BMS-779788 enhances biliary cholesterol excretion – a key final step in RCT – further supporting its potential for plaque regression [3] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4